molecular formula C25H34O4 B13725249 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate

2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate

Cat. No.: B13725249
M. Wt: 398.5 g/mol
InChI Key: AQMUMBCTNJGBGC-UFNWQTQJSA-N
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Description

2( alpha / beta )-Methyl Megestrol Acetate (Mixture of Diastereomers) is a synthetic derivative of the naturally occurring hormone progesterone. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is primarily used in the medical field for its progestational and antineoplastic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2( alpha / beta )-Methyl Megestrol Acetate involves multiple steps, starting from the basic steroid structure. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Conversion of hydroxyl groups to acetate esters.

    Methylation: Introduction of methyl groups at the alpha and beta positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2( alpha / beta )-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert them back to hydroxyl groups.

Scientific Research Applications

2( alpha / beta )-Methyl Megestrol Acetate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

    Biology: Used in cell culture studies to investigate the effects of progestins on cell growth and differentiation.

    Medicine: Used in clinical trials for the treatment of hormone-responsive cancers, such as breast and endometrial cancer.

    Industry: Used in the formulation of pharmaceutical products, including oral contraceptives and hormone replacement therapies.

Mechanism of Action

The mechanism of action of 2( alpha / beta )-Methyl Megestrol Acetate involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired therapeutic effects. The compound also interacts with other molecular targets, such as the human pregnane X receptor, which plays a role in drug metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

    Megestrol Acetate: A closely related compound with similar progestational and antineoplastic properties.

    Hydroxyprogesterone Caproate: Another synthetic progestin used in hormone therapy.

    Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.

Uniqueness

2( alpha / beta )-Methyl Megestrol Acetate is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. The mixture of diastereomers can result in different therapeutic effects and side effect profiles compared to other similar compounds.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1

InChI Key

AQMUMBCTNJGBGC-UFNWQTQJSA-N

Isomeric SMILES

C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

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